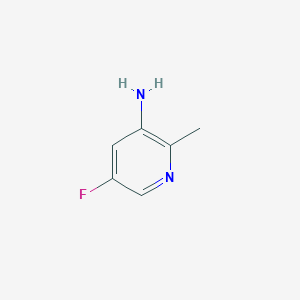

5-Fluoro-2-methylpyridin-3-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-fluoro-2-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUBFBGQTDEDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physical Properties of 5-Fluoro-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 5-Fluoro-2-methylpyridin-3-amine (CAS Number: 1256835-55-8). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data for its structural isomers to provide a broader context for researchers. The information is structured to support experimental design, chemical synthesis, and drug development activities.

Core Physicochemical Properties

This compound is a fluorinated pyridine (B92270) derivative with potential applications as a building block in medicinal chemistry. Its structural features, including a primary amine, a methyl group, and a fluorine atom on the pyridine ring, make it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1256835-55-8 | [1][2][3][4][5] |

| Molecular Formula | C₆H₇FN₂ | [1][2] |

| Molecular Weight | 126.13 g/mol | [1][2][6] |

| Appearance | Solid | [6] |

| Purity | ≥97% or 98% | [1][2][3][4][5] |

| Storage Conditions | 4°C, protect from light | [6] |

Comparative Data of Structural Isomers

To provide a reference for the expected physical properties, the following table summarizes the data for two common structural isomers of this compound.

Table 2: Physical Properties of Structural Isomers

| Isomer Name | 2-Fluoro-5-methylpyridin-3-amine | 5-Fluoro-3-methylpyridin-2-ylamine |

| CAS Number | 186593-48-6 | 886365-56-6 |

| Melting Point | 117-118 °C | Not available |

| Boiling Point | 275.5 °C at 760 mmHg | 215.4 °C |

| Solubility | Soluble in DMF, DMSO, and ethyl acetate | Not available |

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Table 3: Predicted Spectroscopic Characteristics

| Spectroscopy | Feature | Expected Chemical Shift / Frequency Range |

| ¹H NMR | Aromatic Protons | δ 6.5 - 8.5 ppm |

| Amine Protons (NH₂) | δ 3.0 - 5.0 ppm (broad) | |

| Methyl Protons (CH₃) | δ 2.0 - 2.5 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 100 - 160 ppm |

| Methyl Carbon | δ 15 - 25 ppm | |

| IR Spectroscopy | N-H Stretch (primary amine) | 3300 - 3500 cm⁻¹ (two bands) |

| N-H Bend (primary amine) | 1580 - 1650 cm⁻¹ | |

| C-N Stretch (aromatic amine) | 1250 - 1335 cm⁻¹ | |

| C-F Stretch | 1000 - 1400 cm⁻¹ |

Experimental Protocols

The following are generalized protocols for the determination of key physical properties and for obtaining spectroscopic data.

Determination of Melting Point

A calibrated digital melting point apparatus should be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a steady rate (e.g., 1-2 °C/min) to determine the temperature range from the onset of melting to complete liquefaction.

Determination of Boiling Point

For a solid compound, the boiling point would be determined under reduced pressure to prevent decomposition. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the applied pressure is recorded.

Solubility Assessment

A known mass of this compound is added incrementally to a fixed volume of a solvent (e.g., water, ethanol, DMSO, DMF) at a constant temperature with stirring. The point at which no more solid dissolves determines the solubility.

NMR Spectroscopy

A sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to a tetramethylsilane (B1202638) (TMS) internal standard.

IR Spectroscopy

The IR spectrum can be obtained using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Representative Synthesis Workflow

While a specific synthesis for this compound is not detailed in the search results, a common route for the synthesis of related fluorinated aminopyridines involves the reduction of a nitro group followed by a diazotization-fluorination reaction. The following diagram illustrates a plausible synthetic pathway for a structural isomer, which serves as a representative experimental workflow.

Caption: Representative synthesis of a fluorinated aminopyridine.

Detailed Experimental Protocol for Representative Synthesis

This protocol is adapted from general procedures for the synthesis of aminofluoropyridines.

Step 1: Synthesis of 2-Bromo-5-methylpyridin-3-amine (Reduction)

-

To a reaction vessel, add iron powder (e.g., 4 equivalents) and acetic acid.

-

Heat the mixture to approximately 80°C.

-

Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1 equivalent) in acetic acid.

-

Add the nitropyridine solution dropwise to the heated iron-acetic acid mixture.

-

After the addition is complete, stir the reaction at 80°C for an additional 30 minutes.

-

Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 2-Fluoro-5-methylpyridin-3-amine (Diazotization-Fluorination)

-

In a fluoropolymer reaction vessel, dissolve 2-bromo-5-methylpyridin-3-amine (1 equivalent) in anhydrous hydrogen fluoride (B91410) at a low temperature (e.g., -78°C).

-

Add sodium nitrite (B80452) (e.g., 1.1 equivalents) portion-wise, maintaining the low temperature.

-

After the addition, allow the reaction mixture to warm to a temperature between -5°C and 5°C and stir for 30 minutes.

-

Heat the reaction to 30-70°C for 30-60 minutes to facilitate the decomposition of the diazonium salt.

-

Cool the reaction mixture and carefully quench with an ice-water mixture.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

This guide provides a foundational understanding of the physical properties of this compound for researchers and professionals in the field. Experimental verification of the predicted properties is highly recommended for any practical application.

References

5-Fluoro-2-methylpyridin-3-amine chemical structure

An In-depth Technical Guide to 5-Fluoro-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine (B92270) derivative. Given the limited specific experimental data for this exact isomer, this document also includes detailed methodologies and application contexts for the closely related and well-documented isomer, 2-Fluoro-5-methylpyridin-3-amine, to serve as a representative example for this class of compounds. Pyridine derivatives are fundamental scaffolds in numerous pharmaceuticals, and the strategic introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1]

Physicochemical Properties

The core data for this compound and its structural isomers are summarized below. These properties are essential for designing synthetic routes and understanding structure-activity relationships (SAR).

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Structure |  |

(Generated based on IUPAC name) |

| CAS Number | 1256835-55-8 | [2][3] |

| Molecular Formula | C₆H₇FN₂ | [2] |

| Molecular Weight | 126.13 g/mol | [2] |

| Purity | ≥97% - 98% (typical) |[2] |

Table 2: Comparative Data of Structural Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinction |

|---|---|---|---|---|

| This compound | 1256835-55-8 | C₆H₇FN₂ | 126.13 | Fluoro at C5, Methyl at C2 |

| 2-Fluoro-5-methylpyridin-3-amine | 173435-33-1 | C₆H₇FN₂ | 126.13 | Fluoro at C2, Methyl at C5 |

| 5-Fluoro-3-methylpyridin-2-amine | 886365-56-6 | C₆H₇FN₂ | 126.13 | Amino at C2, Fluoro at C5 |

Applications in Drug Discovery

Fluorinated pyridine scaffolds are crucial building blocks in medicinal chemistry. This compound is utilized as a drug intermediate for the synthesis of various active compounds.[4] While specific targets for this isomer are not widely published, related compounds are prominent in oncology research. For instance, the isomeric scaffold 5-Fluoro-3-methylpyridin-2-ylamine is a key intermediate in the development of kinase inhibitors, including those targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) pathways, which are critical in certain cancer types.[5]

The structural isomer 2-Fluoro-5-methylpyridin-3-amine is extensively used as a scaffold for developing inhibitors of p38 mitogen-activated protein kinase (MAPK), a significant target in inflammatory diseases and cancer.[6] The fluorine atom at the 2-position can enhance binding affinity and improve metabolic stability due to the strength of the carbon-fluorine bond.[6]

Representative Experimental Protocols

Workflow for a Representative Synthesis

Protocol 1: Synthesis of 2-Bromo-5-methylpyridin-3-amine (Step 1)

This protocol details the reduction of a nitro group to a primary amine using iron in acetic acid.[1][7]

-

Materials:

-

2-Bromo-5-methyl-3-nitropyridine (1.0 eq)

-

Iron powder (4.3 eq)

-

Acetic acid (AcOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Celite

-

-

Procedure:

-

To a reaction vessel, add iron powder (4.3 eq) followed by the dropwise addition of acetic acid. Heat the mixture to 80°C.[7]

-

Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 eq) in acetic acid.[1]

-

Add the nitropyridine solution dropwise to the heated iron/acetic acid mixture over a period of 20 minutes.[7]

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 80°C.[7]

-

Allow the reaction to cool to room temperature and stir for 16 hours.[1]

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with ethyl acetate.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Carefully neutralize the residue by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.[1]

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[1]

-

The product, 2-Bromo-5-methylpyridin-3-amine, can be further purified by column chromatography or recrystallization.[1]

-

Protocol 2: Synthesis of 2-Fluoro-5-methylpyridin-3-amine (Step 2)

This protocol describes the conversion of the bromo-intermediate to the final fluoro-product via a diazotization-fluorination reaction, a variation of the Balz-Schiemann reaction.[7]

-

Caution: Anhydrous hydrogen fluoride (B91410) (HF) is highly corrosive and toxic. This reaction must be performed in a suitable fluoropolymer vessel (e.g., Teflon) with extreme care and appropriate personal protective equipment in a specialized fume hood.

-

Materials:

-

2-Bromo-5-methylpyridin-3-amine (1.0 eq)

-

Anhydrous hydrogen fluoride (HF)

-

Sodium nitrite (B80452) (NaNO₂) (1.1 eq)

-

Dichloromethane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

-

Procedure:

-

In a Teflon reaction vessel, dissolve 2-bromo-5-methylpyridin-3-amine (1.0 eq) in anhydrous hydrogen fluoride. Cool the solution to -78°C.[7]

-

Add sodium nitrite (1.1 eq) portion-wise to the stirred solution, ensuring the temperature is maintained at -78°C.[7]

-

After the addition is complete, stir the reaction mixture for 30 minutes at a temperature between -5°C and 5°C.[7]

-

Raise the reaction temperature to 30-70°C and maintain for 30-60 minutes.[7]

-

After the reaction is complete, cool the mixture and carefully quench by pouring it into a mixture of ice and water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The final product, 2-Fluoro-5-methylpyridin-3-amine, can be purified by recrystallization.

-

Biological Activity and Signaling Pathways

Aminopyridines as a class are well-documented as blockers of voltage-gated potassium (K⁺) channels.[1] This mechanism is fundamental to the therapeutic effect of drugs like 4-aminopyridine, which is used to improve nerve signal conduction. The introduction of fluorine and other substituents can modulate this activity.

As mentioned, the related isomer 2-Fluoro-5-methylpyridin-3-amine is a key scaffold for inhibitors of the p38 MAPK signaling pathway.[6] This pathway is a critical regulator of cellular responses to inflammatory cytokines and stress. Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. The fluorinated aminopyridine core serves as a foundational structure that can be elaborated to create potent and selective inhibitors that interfere with this signaling cascade.

References

5-Fluoro-2-methylpyridin-3-amine CAS number

An In-depth Technical Guide to 5-Fluoro-2-methylpyridin-3-amine

CAS Number: 1256835-55-8

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine (B92270) derivative of significant interest to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, synthesis protocols, and its critical role as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Physicochemical and Safety Data

This compound is a functionalized pyridine derivative whose unique substitution pattern makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1256835-55-8 | [1] |

| Molecular Formula | C₆H₇FN₂ | |

| Molecular Weight | 126.13 g/mol | |

| Appearance | Solid | |

| Purity | ≥97% to ≥98% (typical) | |

| Synonyms | 3-Amino-5-fluoro-2-methylpyridine |

Table 2: Hazard and Precautionary Information (Based on related aminopyridine compounds)

| Category | Information |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route involves the reduction of a nitropyridine precursor followed by a halogen exchange reaction. The following protocols are adapted from established methods for analogous compounds.

Caption: Representative Synthesis Workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 5-Fluoro-3-nitropyridin-2-amine (Intermediate)

-

Materials: 2-Chloro-5-fluoro-3-nitropyridine, Aqueous ammonia, Ethanol.

-

Procedure:

-

To a solution of 2-Chloro-5-fluoro-3-nitropyridine in ethanol, add aqueous ammonia.

-

The reaction mixture is heated in a sealed vessel at a controlled temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield 5-Fluoro-3-nitropyridin-2-amine.

-

Step 2: Synthesis of this compound (Final Product)

-

Materials: 5-Fluoro-3-nitropyridin-2-amine, Methylmagnesium bromide (Grignard reagent) in a suitable solvent (e.g., THF), Reducing agent (e.g., H₂ with Pd/C catalyst).

-

Procedure:

-

Dissolve the intermediate, 5-Fluoro-3-nitropyridin-2-amine, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and slowly add the methylmagnesium bromide solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

The reaction is then carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The nitro group is subsequently reduced. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After the reduction is complete, the catalyst is filtered off.

-

The filtrate is concentrated, and the final product, this compound, is isolated and purified, typically by column chromatography.

-

Applications in Drug Discovery and Signaling Pathways

This compound is a valuable scaffold for generating compound libraries for drug discovery. Its primary application is as an intermediate in the synthesis of small-molecule kinase inhibitors, which are central to many cell signaling pathways implicated in diseases like cancer and inflammatory conditions.[2] The fluorinated pyridine motif can enhance metabolic stability and binding affinity.[2] This compound has been cited in patents for the development of inhibitors for key kinases such as PIM kinase , Phosphoinositide 3-kinase (PI3K) , and p38 mitogen-activated protein kinase (MAPK) .[2]

Targeted Signaling Pathways

A. p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a key role in inflammation and apoptosis.[3][4] Inhibitors targeting p38 MAPK are investigated for treating inflammatory diseases.

Caption: p38 MAPK Signaling Pathway Inhibition.

B. PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, controlling cell growth, proliferation, and survival.[5][6][7] Pan-PI3K or dual PI3K/mTOR inhibitors are major areas of oncology research.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Table 3: Representative IC₅₀ Values for Inhibitors of Targeted Kinases

(Note: These values are for representative inhibitors of each class to provide context on typical potencies and are not specific to derivatives of this compound.)

| Inhibitor | Target Kinase | IC₅₀ (nM) | Reference(s) |

| Doramapimod (BIRB 796) | p38α MAPK | 38 | [4] |

| SB 202190 | p38α MAPK | 50 | [4] |

| PIM447 | PIM1 / PIM2 / PIM3 | 6 / 18 / 5 | [8] |

| AZD1208 | Pan-PIM | 5 | [9] |

| Dactolisib (BEZ235) | p110α (PI3K) | 4 | [10] |

| Dactolisib (BEZ235) | mTOR | 6 | [10] |

| Pictilisib (GDC-0941) | p110α (PI3K) | 3 | [10] |

This guide serves as a foundational resource for understanding the synthesis and application of this compound. Its utility as a core scaffold in the design of potent and selective kinase inhibitors highlights its importance in modern drug discovery efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. selleckchem.com [selleckchem.com]

5-Fluoro-2-methylpyridin-3-amine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of 5-Fluoro-2-methylpyridin-3-amine, a key intermediate in the synthesis of various active pharmaceutical ingredients.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Weight | 126.13 g/mol [1][2][3] |

| Molecular Formula | C₆H₇FN₂[1][2][3][4][5] |

| CAS Number | 1256835-55-8[1][2] |

| Appearance | Solid[2][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary and specific to the manufacturing entity. However, a general workflow for its use as a drug intermediate can be conceptualized.

General Workflow for Use as a Pharmaceutical Intermediate

The following diagram illustrates a typical workflow where this compound is utilized in a drug discovery and development pipeline.

This generalized protocol involves the initial synthesis and purification of the intermediate, followed by its incorporation into a larger molecule to form the active pharmaceutical ingredient. Subsequent steps include purification and rigorous analytical testing before the final compound proceeds to formulation and further development.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Fluoro-2-methylpyridin-3-amine, a key building block in medicinal chemistry. The document details two primary synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the reaction workflows. This guide is intended to be a valuable resource for researchers and professionals involved in the design and synthesis of novel pharmaceutical agents.

Introduction

This compound is a fluorinated pyridine (B92270) derivative of significant interest in drug discovery. The incorporation of a fluorine atom can modulate the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. As such, this compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients. This guide outlines two viable synthetic pathways for its preparation.

Synthesis Pathway 1: From 2-Bromo-5-methyl-3-nitropyridine (B1280105)

This two-step synthesis commences with the commercially available starting material, 2-bromo-5-methyl-3-nitropyridine. The process involves the reduction of the nitro group to a primary amine, followed by a diazotization-fluorination reaction to introduce the fluorine atom.[1]

Experimental Protocols and Data

Step 1: Synthesis of 2-Bromo-5-methylpyridin-3-amine

The initial step is the reduction of the nitro group of 2-bromo-5-methyl-3-nitropyridine to yield 2-bromo-5-methylpyridin-3-amine. A common and effective method for this transformation is the use of iron powder in acetic acid.[1][2]

Experimental Protocol:

-

To a reaction vessel, add iron powder (4.3 equivalents) and slowly add acetic acid.

-

Warm the mixture to 80°C.

-

Prepare a solution of 2-bromo-5-methyl-3-nitropyridine (1.0 equivalent) in acetic acid.

-

Add the solution of the nitro compound dropwise to the heated iron/acetic acid mixture over 20 minutes.

-

After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 80°C.

-

Allow the reaction to cool to room temperature and stir for 16 hours.[1][2]

-

Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite. Wash the Celite pad thoroughly with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Carefully neutralize the residue by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][2]

-

The product, 2-Bromo-5-methylpyridin-3-amine, can be further purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

The second step is the conversion of 2-bromo-5-methylpyridin-3-amine to the final product via a diazotization-fluorination reaction.[1]

Experimental Protocol:

Caution: Anhydrous hydrogen fluoride (B91410) is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve 2-bromo-5-methylpyridin-3-amine (1.0 equivalent) in anhydrous hydrogen fluoride in a suitable fluoropolymer reaction vessel (e.g., Teflon).

-

Cool the solution to -78°C.

-

Add sodium nitrite (B80452) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at -78°C.

-

After the addition is complete, stir the reaction mixture for 30 minutes at a temperature between -5°C and 5°C.

-

Raise the reaction temperature to 30-70°C and maintain for 30-60 minutes.

-

After the reaction is complete, cool the mixture and carefully quench the reaction by pouring it into a mixture of ice and water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (B109758) (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethyl acetate/petroleum ether system to yield this compound.[1]

Quantitative Data

| Step | Starting Material | Product | Reagents | Solvent(s) | Yield | Purity |

| 1 | 2-Bromo-5-methyl-3-nitropyridine | 2-Bromo-5-methylpyridin-3-amine | Iron powder, Acetic acid | Acetic acid, Ethyl acetate | 93%[1] | Not specified |

| 2 | 2-Bromo-5-methylpyridin-3-amine | This compound | Sodium nitrite, Anhydrous hydrogen fluoride | Anhydrous hydrogen fluoride, Dichloromethane | 70-85% (estimated)[1] | Determined by NMR and LC-MS |

Synthesis Workflow Diagram

Caption: Synthesis of this compound from 2-Bromo-5-methyl-3-nitropyridine.

Synthesis Pathway 2: From 2-Fluoro-5-methylpyridine

An alternative route to this compound begins with 2-Fluoro-5-methylpyridine. This pathway involves a nitration step followed by the reduction of the newly introduced nitro group.

Experimental Protocols and Data

Step 1: Nitration of 2-Fluoro-5-methylpyridine

This step introduces a nitro group onto the pyridine ring.

Experimental Protocol:

-

In a three-necked, round-bottom flask, add 2-Fluoro-5-methylpyridine (1.0 equivalent) to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-Fluoro-5-methylpyridine, ensuring the internal temperature does not exceed 15°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia (B1221849) until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Fluoro-5-methyl-3-nitropyridine.

Step 2: Reduction of 2-Fluoro-5-methyl-3-nitropyridine

The final step is the reduction of the nitro group to the desired amine.

Experimental Protocol:

-

Dissolve the crude 2-Fluoro-5-methyl-3-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

-

Seal the reaction vessel and purge with hydrogen gas.

-

Maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Quantitative Data

| Step | Starting Material | Product | Reagents | Solvent(s) | Yield | Purity |

| 1 | 2-Fluoro-5-methylpyridine | 2-Fluoro-5-methyl-3-nitropyridine | Fuming nitric acid, Sulfuric acid | Sulfuric acid, Ethyl acetate | Low (e.g., 10% for 2-fluoropyridine) | Requires purification |

| 2 | 2-Fluoro-5-methyl-3-nitropyridine | This compound | 10% Pd/C, H₂ | Ethanol, Methanol, or Ethyl acetate | High (typically) | Generally high after filtration |

Synthesis Workflow Diagramdot

References

Spectroscopic Profile of 5-Fluoro-2-methylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 5-Fluoro-2-methylpyridin-3-amine (CAS No. 1256835-55-8). Due to the limited availability of public domain experimental data for this specific compound, this document presents a combination of predicted spectroscopic values and generalized, detailed experimental protocols for acquiring such data. The guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by providing a foundational understanding of the expected spectroscopic profile of this fluorinated pyridine (B92270) derivative. The document includes predicted data for ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, standardized methodologies for these analytical techniques are provided, alongside a visual workflow for the spectroscopic analysis of a novel compound.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom and a methyl group to the 3-aminopyridine (B143674) scaffold can significantly influence the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. These modifications can, in turn, affect its binding affinity to biological targets and its overall pharmacokinetic profile. Accurate spectroscopic characterization is a critical step in the synthesis and application of such novel compounds, ensuring structural integrity and purity. This guide provides an in-depth summary of the predicted spectroscopic data and the necessary experimental protocols for the analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are based on computational models and analysis of structurally similar compounds and should be used as a reference pending experimental verification.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are presented below.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| H-4 | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | Pyridine Ring |

| H-6 | ~7.8 - 8.0 | Doublet (d) | J(H-H) ≈ 2-3 | Pyridine Ring |

| NH₂ | ~3.5 - 4.5 | Broad singlet (br s) | - | Amino Group |

| CH₃ | ~2.2 - 2.4 | Singlet (s) | - | Methyl Group |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-2 | ~145 - 150 | Pyridine Ring (bearing CH₃) |

| C-3 | ~130 - 135 | Pyridine Ring (bearing NH₂) |

| C-4 | ~120 - 125 (doublet, J(C-F) ≈ 20-30 Hz) | Pyridine Ring |

| C-5 | ~150 - 155 (doublet, J(C-F) ≈ 240-260 Hz) | Pyridine Ring (bearing F) |

| C-6 | ~135 - 140 (doublet, J(C-F) ≈ 3-5 Hz) | Pyridine Ring |

| CH₃ | ~15 - 20 | Methyl Group |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Reference |

| F-5 | ~ -120 to -140 | CFCl₃ at 0 ppm |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3450 - 3250 | Medium - Strong |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium - Weak |

| C-H Stretch (aliphatic) | 2980 - 2850 | Medium - Weak |

| N-H Bend | 1650 - 1580 | Medium - Strong |

| C=C and C=N Stretch (aromatic ring) | 1600 - 1450 | Medium - Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| Analysis Type | Predicted m/z | Assignment |

| Molecular Ion (M⁺) | 126.06 | C₆H₇FN₂ |

| Major Fragments | 111 | [M - CH₃]⁺ |

| 99 | [M - HCN]⁺ | |

| 83 | [M - CH₃ - HCN]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectrum.

-

Typical parameters: wide spectral width (e.g., 300 ppm), acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 64-256 scans.

-

Process the data and reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer, typically with a Diamond ATR (Attenuated Total Reflectance) accessory.

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A GC-MS system with an electron ionization (EI) source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

-

Data Acquisition:

-

Inject 1 µL of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a 30 m DB-5ms column).

-

A typical GC temperature program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

The eluting compounds enter the mass spectrometer.

-

Acquire mass spectra over a range of m/z 40-500 using EI at 70 eV.

-

Analyze the resulting chromatogram to identify the retention time of the compound and the corresponding mass spectrum for structural elucidation and fragmentation analysis.

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound, a compound of interest for further research and development. While experimental data is not yet widely available, the predicted values and detailed analytical protocols herein offer a robust starting point for researchers. The combination of NMR, IR, and MS analyses, as outlined, will be essential for the definitive structural confirmation and purity assessment of this and related molecules, thereby facilitating their advancement in the drug discovery pipeline.

Technical Guide: 13C NMR Data for 5-Fluoro-2-methylpyridin-3-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) data for the compound 5-Fluoro-2-methylpyridin-3-amine. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted 13C NMR chemical shifts to serve as a reference for researchers in the fields of medicinal chemistry and drug development. The document also outlines a general experimental protocol for acquiring such data and includes a workflow diagram for the synthesis and characterization process.

Introduction to this compound

This compound is a fluorinated pyridine (B92270) derivative of significant interest in the synthesis of pharmacologically active molecules. The presence of the fluorine atom can modulate the physicochemical properties of compounds, including metabolic stability and binding affinity, making it a valuable building block in drug discovery programs. Accurate characterization, including 13C NMR spectroscopy, is crucial for confirming the structure and purity of this and any derived compounds.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were calculated using computational models and should be considered as estimates. Experimental verification is recommended.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 148.5 (d, J = 13.5 Hz) |

| C3 | 130.2 (d, J = 4.2 Hz) |

| C4 | 123.8 (d, J = 4.5 Hz) |

| C5 | 145.1 (d, J = 235.0 Hz) |

| C6 | 135.7 (d, J = 18.0 Hz) |

| CH3 | 22.1 |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm). The solvent used for prediction is typically CDCl3. The values in parentheses for the pyridine ring carbons indicate the splitting pattern and coupling constant (J) due to the fluorine atom.

Experimental Protocol for 13C NMR Data Acquisition

The following is a general protocol for the acquisition of a 13C NMR spectrum, which can be adapted for this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6).

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tune and match the probe for the 13C frequency.

-

Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans (ns): This will depend on the sample concentration and can range from several hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).

-

Integrate the peaks and identify the chemical shifts.

Logical Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a target molecule like this compound, culminating in the acquisition of 13C NMR data.

Caption: Workflow for Synthesis and 13C NMR Characterization.

Signaling Pathway and Experimental Workflow Visualization

In the context of drug development, this compound can serve as a key building block for the synthesis of kinase inhibitors. The following diagram illustrates a conceptual signaling pathway that such an inhibitor might target, along with a generalized experimental workflow for evaluating its efficacy.

Caption: Kinase Inhibition Pathway and Evaluation Workflow.

Mass Spectrometry of 5-Fluoro-2-methylpyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 5-Fluoro-2-methylpyridin-3-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental mass spectra for this specific compound in publicly accessible literature, this document outlines a theoretically derived fragmentation pathway based on established principles of mass spectrometry for analogous chemical structures, including aromatic amines, fluorinated heterocycles, and methylated pyridines. The guide also includes a detailed, generalized experimental protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectral Data

Under positive mode electrospray ionization (ESI+), this compound (C₆H₇FN₂) is expected to be readily protonated to form the molecular ion [M+H]⁺. The subsequent fragmentation in a tandem mass spectrometer (MS/MS) is predicted to proceed through several key pathways.

The following table summarizes the expected quantitative data for the major ions.

| Ion | Proposed Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₆H₈FN₂]⁺ | 127.07 | Protonated Parent Molecule |

| Fragment 1 | [C₆H₅FN]⁺ | 110.04 | Loss of ammonia (B1221849) (NH₃) |

| Fragment 2 | [C₅H₅N]⁺ | 80.04 | Loss of hydrogen fluoride (B91410) (HF) from Fragment 1 |

| Fragment 3 | [C₅H₄F]⁺ | 97.03 | Loss of hydrogen cyanide (HCN) from Fragment 1 |

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is anticipated to be initiated by the loss of a neutral ammonia molecule (NH₃) from the protonated amine group, a common fragmentation route for primary aromatic amines.[1] This would result in a fragment ion at m/z 110.04. Subsequent fragmentation of this ion could proceed via two primary routes: the loss of hydrogen fluoride (HF), a characteristic fragmentation for fluorinated aromatic compounds, or the loss of hydrogen cyanide (HCN), a typical fragmentation pattern for pyridine (B92270) rings.[2]

Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using a standard LC-MS/MS system. Optimization of these parameters for specific instrumentation and analytical requirements is recommended.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile (B52724).

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

-

Sample Matrix (for quantification): For analysis in biological matrices such as plasma, a protein precipitation step is advised. To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. The resulting supernatant can then be diluted and injected.

Liquid Chromatography (LC) Parameters

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient should be optimized to ensure good peak shape and separation from any impurities.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Nebulizer Gas (Nitrogen): Flow rate to be optimized for the specific instrument.

-

Drying Gas (Nitrogen): Flow rate to be optimized for the specific instrument.

-

-

Data Acquisition:

-

Full Scan (for confirmation): Scan a mass range of m/z 50-200 to confirm the presence of the parent ion.

-

Tandem MS (for fragmentation and quantification): Use Multiple Reaction Monitoring (MRM) for targeted analysis. The precursor ion would be the [M+H]⁺ at m/z 127.07, and the product ions would be the fragments at m/z 110.04, 80.04, and 97.03. The collision energy for each transition should be optimized to maximize the signal of the product ions.

-

General experimental workflow for LC-MS/MS analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust starting point for method development. Researchers are encouraged to use this information as a basis for their own experimental design and validation.

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of 5-Fluoro-2-methylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-Fluoro-2-methylpyridin-3-amine. The document details the expected vibrational modes, a summary of predicted absorption frequencies, a generalized experimental protocol for obtaining the spectrum, and a workflow for spectral analysis. This guide is intended to be a valuable resource for scientists and researchers involved in the synthesis, characterization, and application of this fluorinated pyridine (B92270) derivative in drug development and other chemical research.

Introduction

This compound is a substituted pyridine derivative. The introduction of a fluorine atom and an amino group to the pyridine ring can significantly influence the molecule's chemical reactivity, binding affinity, and metabolic stability, making it a compound of interest in medicinal chemistry. Infrared spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such molecules by identifying their functional groups and overall molecular structure based on the absorption of infrared radiation.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by vibrational modes associated with its primary functional groups: the aromatic amine (N-H), the pyridine ring (C=C, C=N), the methyl group (C-H), and the carbon-fluorine bond (C-F). Based on established group frequencies for similar aromatic and fluorinated compounds, the following table summarizes the predicted key IR absorption bands.

Data Presentation: Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3500 - 3300 | Medium to Strong | Primary amines typically show two distinct bands in this region.[1][2][3] The presence of two bands is a key indicator of the -NH₂ group. |

| C-H Aromatic Stretch | Pyridine Ring | 3100 - 3000 | Weak to Medium | These absorptions are characteristic of C-H bonds on an aromatic ring. |

| C-H Aliphatic Stretch | Methyl Group | 2975 - 2850 | Weak to Medium | Associated with the asymmetric and symmetric stretching of the C-H bonds in the methyl substituent. |

| N-H Bend (Scissoring) | Primary Aromatic Amine | 1650 - 1580 | Medium to Strong | This bending vibration is characteristic of primary amines.[1][3] |

| C=C and C=N Ring Stretch | Pyridine Ring | 1600 - 1450 | Medium to Strong | Aromatic rings, including pyridine, exhibit several bands in this region due to ring stretching vibrations.[4] |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong | The C-N stretching vibration for aromatic amines is typically strong and falls within this range.[1][3] |

| C-F Stretch | Fluoro Substituent | 1250 - 1020 | Strong | The C-F bond gives rise to a strong absorption band. The exact position can be influenced by the electronic environment of the aromatic ring.[5] |

| N-H Wag | Primary Aromatic Amine | 910 - 665 | Broad, Medium | This out-of-plane bending vibration is characteristic of primary and secondary amines.[1] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following provides a generalized methodology for obtaining the IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Objective: To obtain a high-quality infrared spectrum of this compound for structural characterization.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Perform a background scan to record the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Preparation:

-

Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Ensure the sample covers the entire surface of the crystal to obtain a good quality spectrum.

-

-

Sample Measurement:

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections to ensure a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

-

Cleaning:

-

Release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

-

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of this compound.

Caption: Workflow for IR Spectrum Analysis of this compound.

References

Reactivity of the Fluorine Atom in 5-Fluoro-2-methylpyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reactivity of the fluorine atom in 5-Fluoro-2-methylpyridin-3-amine, a key heterocyclic building block in medicinal chemistry. The strategic placement of the fluorine atom, activated by the pyridine (B92270) ring's electron-withdrawing nature and influenced by the amino and methyl substituents, makes it a prime site for nucleophilic aromatic substitution (SNAr). This reactivity is pivotal in the synthesis of complex molecules for drug discovery, particularly in the development of novel therapeutics.

Core Concepts: Reactivity of Fluorinated Pyridines

Fluorinated pyridine derivatives are of significant interest in pharmaceutical development. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The carbon-fluorine bond is strong, yet the fluorine atom on an electron-deficient pyridine ring can serve as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is fundamental to the utility of this compound as a versatile synthetic intermediate.

The reactivity of the fluorine atom at the 5-position is influenced by the electronic effects of the other substituents on the pyridine ring. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack. The amino group at the 3-position is an electron-donating group, which can modulate the reactivity. The methyl group at the 2-position has a mild electron-donating effect. The overall electronic landscape of the molecule dictates the susceptibility of the fluorine atom to displacement by a nucleophile.

Nucleophilic Aromatic Substitution (SNAr) at the 5-Position

The fluorine atom in this compound is susceptible to displacement by various nucleophiles through an SNAr mechanism. This reaction is a cornerstone of its application in the synthesis of more complex molecules. A notable example of this reactivity is its use in the preparation of triazolopyridinone compounds, which have been investigated as corticotropin-releasing factor (CRF) receptor antagonists.

In a key synthetic step, the fluorine atom of this compound is displaced by a hydrazinyl moiety, which then undergoes further reactions to form the desired triazolopyridinone core. This transformation highlights the lability of the C-F bond under appropriate reaction conditions and with a suitable nucleophile.

Quantitative Data

The following table summarizes representative quantitative data for the nucleophilic aromatic substitution reaction of this compound with a hydrazinyl nucleophile, as described in the synthesis of a triazolopyridinone intermediate.

| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| This compound | tert-butyl 2-(2-hydroxy-3-(methylamino)propyl)hydrazinecarboxylate | tert-butyl 2-(2-hydroxy-3-(methylamino)propyl)-1-(2-methyl-3-aminopyridin-5-yl)hydrazinecarboxylate | N-Methyl-2-pyrrolidone (NMP) | N,N-Diisopropylethylamine (DIPEA) | 150 | 16 | ~60-70% (estimated from similar reactions) |

Experimental Protocols

A detailed experimental protocol for the nucleophilic aromatic substitution of the fluorine atom in this compound is provided below. This protocol is adapted from established synthetic procedures for related compounds.

Synthesis of a Key Intermediate via SNAr

Objective: To displace the fluorine atom of this compound with a substituted hydrazine.

Materials:

-

This compound

-

tert-butyl 2-(2-hydroxy-3-(methylamino)propyl)hydrazinecarboxylate

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) in NMP, add tert-butyl 2-(2-hydroxy-3-(methylamino)propyl)hydrazinecarboxylate (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Heat the reaction mixture to 150 °C and stir for 16 hours.

-

Cool the reaction mixture to room temperature and dilute with EtOAc.

-

Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired product.

Visualizing the Reactivity and Synthetic Workflow

The following diagrams illustrate the SNAr reaction mechanism and the overall synthetic workflow for the utilization of this compound.

Caption: Generalized SNAr mechanism on this compound.

Caption: Synthetic workflow utilizing this compound.

Conclusion

The fluorine atom in this compound exhibits significant reactivity towards nucleophilic aromatic substitution, making this compound a valuable and versatile building block in medicinal chemistry. The ability to selectively displace the fluorine atom allows for the introduction of diverse functionalities, enabling the synthesis of complex molecular architectures for the development of novel therapeutic agents. The provided data, protocols, and visualizations offer a comprehensive resource for researchers engaged in the exploration and application of this important fluorinated pyridine derivative.

The Pivotal Role of the Amino Group in the Reactivity of 5-Fluoro-2-methylpyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylpyridin-3-amine is a key building block in modern medicinal chemistry, primarily owing to the versatile reactivity of its amino group. This technical guide provides a comprehensive overview of the role of the 3-amino moiety in the reactions of this fluorinated pyridine (B92270) derivative. We will delve into the electronic influence of the pyridine ring and its substituents on the nucleophilicity of the amino group, and explore its utility in a range of pivotal organic transformations, including diazotization, acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key reactions are provided, alongside quantitative data and mechanistic insights. This guide is intended to be a valuable resource for researchers leveraging this compound in the synthesis of novel therapeutic agents, particularly kinase inhibitors.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This compound has emerged as a particularly valuable intermediate in drug discovery, largely due to the strategic placement of its functional groups, which allows for selective and diverse chemical modifications. At the heart of its synthetic utility lies the 3-amino group, a nucleophilic handle that serves as a primary point for molecular diversification. This guide will focus on the chemical behavior of this amino group and its central role in the synthesis of complex molecules.

Influence of Substituents on the Reactivity of the Amino Group

The reactivity of the amino group in this compound is modulated by the electronic properties of the pyridine ring and its substituents: the 5-fluoro and 2-methyl groups.

-

The Pyridine Ring: As an electron-withdrawing heterocycle, the pyridine ring decreases the basicity and nucleophilicity of the amino group compared to its aniline (B41778) analogue.

-

The 5-Fluoro Group: The strongly electronegative fluorine atom further deactivates the pyridine ring through a negative inductive effect (-I), reducing the electron density on the amino group.

-

The 2-Methyl Group: The methyl group, being electron-donating through a positive inductive effect (+I), partially counteracts the electron-withdrawing effects of the pyridine ring and the fluoro group, thereby slightly enhancing the nucleophilicity of the amino group.

This electronic balance makes the amino group of this compound sufficiently nucleophilic to participate in a wide range of reactions while being less prone to undesired side reactions compared to more electron-rich anilines.

Key Reactions of the Amino Group

The 3-amino group of this compound is the primary site for a variety of chemical transformations, making it a cornerstone for the synthesis of compound libraries for drug discovery.

Diazotization: A Gateway to Further Functionalization

One of the most fundamental reactions of primary aromatic amines is diazotization, which converts the amino group into a diazonium salt. This transformation is particularly relevant to the synthesis of the isomeric 2-Fluoro-5-methylpyridin-3-amine, where a diazotization-fluorination sequence (a variant of the Balz-Schiemann reaction) is employed.[1] The amino group is treated with a source of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt, which can then be converted to other functional groups.[1]

Acylation: Formation of Amide Bonds

The nucleophilic amino group readily undergoes acylation with a variety of acylating agents, such as carboxylic acids (in the presence of coupling agents), acid chlorides, and acid anhydrides, to form stable amide bonds. This reaction is extensively used in the parallel synthesis of compound libraries for high-throughput screening.[2]

Sulfonylation: Formation of Sulfonamide Linkages

In a similar fashion to acylation, the amino group can be sulfonylated using sulfonyl chlorides in the presence of a base to yield sulfonamides. Sulfonamides are a common motif in many therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group of this compound can also participate as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides.[2] This reaction is a powerful tool for constructing complex molecular architectures.

Experimental Protocols

The following are representative experimental protocols for key reactions involving the amino group of this compound.

General Protocol for Parallel Amide Library Synthesis[2]

Materials:

-

This compound

-

A library of diverse carboxylic acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

96-well reaction block or individual reaction vials

Procedure:

-

To each well of a 96-well reaction block, add the corresponding carboxylic acid (0.1 mmol, 1.0 eq).

-

Add a solution of this compound (0.11 mmol, 1.1 eq) in DMF to each well.

-

Add a solution of HATU (0.11 mmol, 1.1 eq) in DMF to each well.

-

Add DIPEA (0.2 mmol, 2.0 eq) to each well.

-

Seal the reaction block and shake at room temperature for 12-16 hours.

-

Quench the reactions by adding water to each well.

-

Extract the products with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Analyze the products by LC-MS and purify as needed.

| Reactant | Role | Stoichiometry |

| Carboxylic Acid | Electrophile | 1.0 eq |

| This compound | Nucleophile | 1.1 eq |

| HATU | Coupling Agent | 1.1 eq |

| DIPEA | Base | 2.0 eq |

| DMF | Solvent | - |

Table 1: Stoichiometry for Parallel Amide Synthesis.

Representative Protocol for Sulfonylation

Note: This is a general procedure for the sulfonylation of an aminopyridine and may require optimization for this compound.

Materials:

-

This compound

-

Benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 mmol, 1.0 eq) in DCM in a round-bottom flask.

-

Add pyridine (1.2 mmol, 1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.1 mmol, 1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Reactant | Role | Stoichiometry |

| This compound | Nucleophile | 1.0 eq |

| Benzenesulfonyl chloride | Electrophile | 1.1 eq |

| Pyridine | Base | 1.2 eq |

| Dichloromethane | Solvent | - |

Table 2: Stoichiometry for a Representative Sulfonylation Reaction.

Biological Context: Application in Kinase Inhibitor Synthesis

This compound is a crucial building block in the synthesis of small molecule kinase inhibitors, which are at the forefront of targeted cancer therapy. The amino group serves as a key attachment point for moieties that interact with the kinase active site. This compound has been utilized in the development of inhibitors for several important kinases, including PIM kinase and Phosphoinositide 3-kinase (PI3K).[3]

PIM Kinase Signaling Pathway

PIM kinases are a family of serine/threonine kinases that are overexpressed in many human cancers and are involved in cell survival, proliferation, and apoptosis resistance. Inhibitors of PIM kinases are therefore promising anti-cancer agents.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

References

The Potential Biological Activity of 5-Fluoro-2-methylpyridin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylpyridin-3-amine is a fluorinated pyridine (B92270) derivative that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its unique structural and electronic properties make it a valuable building block in the synthesis of novel therapeutic agents. The introduction of a fluorine atom can modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the potential biological activities associated with compounds derived from the this compound scaffold, with a focus on its application in the development of kinase and ion channel inhibitors. While this compound is primarily utilized as a synthetic intermediate, the biological activities of its derivatives provide strong evidence for its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 186593-48-6 |

| Molecular Formula | C₆H₇FN₂ |

| Molecular Weight | 126.13 g/mol |

| Appearance | Light yellow to brown solid |

| Melting Point | 117-118 °C |

| Boiling Point | 275.5 °C at 760 mmHg |

| Density | 1.196 g/cm³ |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethyl acetate |

Potential Biological Activities and Therapeutic Targets

The this compound scaffold has been instrumental in the development of inhibitors for several key biological targets implicated in a range of diseases, from inflammation to cancer.

Kinase Inhibition

The aminopyridine core is a well-established pharmacophore for kinase inhibitors. The addition of a fluorine atom in the 5-position can enhance binding affinity and improve metabolic stability. Derivatives of this compound have shown inhibitory activity against several important kinases.

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway plays a crucial role in cellular responses to stress and in the production of pro-inflammatory cytokines.[1] Consequently, inhibitors of p38 MAPK are sought after for the treatment of inflammatory diseases. The 2-amino-5-methylpyridine (B29535) scaffold is a common starting point for p38 MAPK inhibitors, and halogen substitution at the 2-position (equivalent to the 5-fluoro position in the subject compound's nomenclature) significantly influences potency.[2]

-

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[3] Its dysregulation is a hallmark of many cancers, making PI3K a prime therapeutic target.[3] Patent literature cites the use of 2-Fluoro-5-methylpyridin-3-amine in the development of PI3K inhibitors.[4]

-

PIM Kinase: The PIM family of serine/threonine kinases is involved in cell survival and proliferation, and its overexpression is associated with various cancers. 2-Fluoro-5-methylpyridin-3-amine has been used as a building block for the synthesis of PIM kinase inhibitors.[4]

-

Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK): The fluorinated pyridine structure is known to enhance the binding affinity and metabolic stability of drug molecules targeting tyrosine kinases. This makes compounds derived from this compound promising for the development of inhibitors of oncogenic pathways like EGFR and ALK.

Voltage-Gated Potassium (K+) Channel Blockade

Aminopyridines are known blockers of voltage-gated potassium channels.[5] This activity is the basis for the therapeutic effects of drugs like 4-aminopyridine (B3432731) in conditions such as multiple sclerosis, where it improves nerve signal conduction.[5] An isomer of the topic compound, 3-fluoro-5-methylpyridin-4-amine (B577076), has been characterized as a potent potassium channel blocker, suggesting that the this compound scaffold may also have potential in this area.

Quantitative Data on Derivatives

Table 1: In Vitro Activity of a p38 MAPK Inhibitor Scaffold with Varying Pyridine Substitutions

| Pyridine Building Block | Substitution at Position 2 | p38α MAPK IC₅₀ (nM) |

| 2-Fluoro-5-methylpyridin-3-amine | Fluoro | 15 |

| 2-Chloro-5-methylpyridin-3-amine | Chloro | 25 |

| 2-Bromo-5-methylpyridin-3-amine | Bromo | 50 |

| 5-methylpyridin-3-amine | Hydrogen | >1000 |

Table 2: Biophysical Properties of the Isomeric Potassium Channel Blocker 3-Fluoro-5-methylpyridin-4-amine

| Property | Value |

| pKa | 7.46 ± 0.01 |